1-cyclopropylhexan-1-ol
Description
1-Cyclopropylhexan-1-ol (C₉H₁₉O) is a secondary alcohol featuring a cyclopropane ring attached to a six-carbon chain. Synthesized via methods yielding 79% purity, it is characterized as a colorless oil with structural confirmation via NMR, IR, and HRMS . The cyclopropyl group introduces significant steric and electronic effects, influencing its physicochemical properties and reactivity compared to linear or branched analogs.
Properties
CAS No. |
65364-55-8 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylhexan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of hex-1-ene followed by hydroboration-oxidation. The cyclopropanation step typically uses a carbene precursor such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide) to form the cyclopropane ring. The hydroboration-oxidation step involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of 1-cyclopropylhexan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding cyclopropylhexane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: Cyclopropylhexanone or cyclopropylhexanal.
Reduction: Cyclopropylhexane.
Substitution: Cyclopropylhexyl chloride.
Scientific Research Applications
1-Cyclopropylhexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopropylhexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl group, due to its ring strain, can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Cyclopropyl vs. Linear/Branched Chains : The cyclopropane ring in 1-cyclopopropylhexan-1-ol introduces angle strain (sp³ hybridized carbons in a 60° ring), which may enhance reactivity compared to hexan-1-ol’s linear chain or 2-ethylhexan-1-ol’s branched structure .
- Synthetic Yields: Cyclopropyl(phenyl)methanol (83% yield) and 1-cyclopropylhexan-1-ol (79%) demonstrate comparable synthetic efficiencies, suggesting cyclopropane-containing alcohols are generally accessible via similar protocols .
Physicochemical Properties
Boiling Points and Solubility
- However, its hydrophobic nature may reduce water solubility compared to linear alcohols .
- Aromatic vs. Aliphatic Cyclopropanes: Cyclopropyl(phenyl)methanol’s phenyl group enhances hydrophobicity, likely reducing solubility further compared to 1-cyclopropylhexan-1-ol .
Acidity and Reactivity
- Acidity : The cyclopropane ring’s electron-withdrawing effect may increase the acidity of 1-cyclopropylhexan-1-ol (pKa ~16–18) relative to hexan-1-ol (pKa ~19.9) .
- Ring-Opening Reactions: Under acidic or oxidative conditions, the cyclopropane ring may undergo cleavage, a reactivity absent in non-cyclic analogs like 2-ethylhexan-1-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
